molecular formula C50H80N12O13 B1150344 2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

Cat. No.: B1150344
M. Wt: 1057.24
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid is a peptide sequence derived from the cytochrome P450 family of enzymes. These enzymes are involved in the metabolism of various endogenous and exogenous compounds, including drugs, toxins, and carcinogens. Cytochrome P450 CYP1B1 is particularly notable for its role in the metabolism of procarcinogens and its association with certain types of cancer .

Properties

Molecular Formula

C50H80N12O13

Molecular Weight

1057.24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The peptide sequence NH2-FLDPRPLTV-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .

Industrial Production Methods

Industrial production of Cytochrome P450 CYP1B1 peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product suitable for research applications .

Chemical Reactions Analysis

Scientific Research Applications

Cytochrome P450 CYP1B1 has several scientific research applications:

Mechanism of Action

Cytochrome P450 CYP1B1 exerts its effects through its monooxygenase activity. The enzyme uses molecular oxygen to insert one oxygen atom into a substrate, forming a hydroxylated product, while the other oxygen atom is reduced to water. This process involves the transfer of electrons from NADPH to the enzyme via cytochrome P450 reductase .

Comparison with Similar Compounds

Similar Compounds

  • Cytochrome P450 CYP1A1
  • Cytochrome P450 CYP1A2
  • Cytochrome P450 CYP2E1

Uniqueness

Cytochrome P450 CYP1B1 is unique in its substrate specificity and its inducibility by dioxins. It is also distinct in its tissue-specific expression and its association with certain cancers, making it a valuable target for cancer research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.